molecular formula C11H15ClN2O B1491589 3-Chloro-2-(piperidin-3-ylmethoxy)pyridine CAS No. 1247221-53-9

3-Chloro-2-(piperidin-3-ylmethoxy)pyridine

Cat. No.: B1491589
CAS No.: 1247221-53-9
M. Wt: 226.7 g/mol
InChI Key: SKWXFPVOABRKBB-UHFFFAOYSA-N
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Description

3-Chloro-2-(piperidin-3-ylmethoxy)pyridine is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
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Biological Activity

3-Chloro-2-(piperidin-3-ylmethoxy)pyridine is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including structure-activity relationships (SAR) and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H15ClN2O
  • CAS Number : 1247221-53-9

The compound features a pyridine ring substituted with a chloro group and a piperidine-derived methoxy side chain, which are crucial for its biological interactions.

Research indicates that compounds with similar structures often interact with various receptors and enzymes, leading to diverse biological activities. The piperidine moiety is particularly significant in modulating receptor affinities:

  • Receptor Interaction : Studies have shown that piperidine derivatives can serve as ligands for histamine H3 and sigma-1 receptors. These interactions are vital for pain modulation and neuropharmacology .
  • Enzyme Inhibition : Compounds structurally related to this compound have been identified as potent inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression .

Antinociceptive Effects

A study focusing on dual piperidine-based ligands demonstrated that certain derivatives exhibit significant analgesic properties in both nociceptive and neuropathic pain models. The compound's ability to modulate pain pathways through sigma-1 receptor interaction highlights its potential therapeutic applications in pain management .

Anticancer Properties

Research into related compounds has shown promising results in inhibiting cancer cell proliferation. For instance, the piperidinylmethoxy-pyridine derivatives have been linked to the inhibition of cancer-related enzymes like LSD1, which plays a role in epigenetic regulation of gene expression associated with tumorigenesis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine and pyridine components significantly affect biological activity:

  • Chloro Substitution : The presence of the chloro group enhances receptor binding affinity and selectivity.
  • Piperidine Positioning : Variations in the positioning of the piperidine ring (e.g., 3-position vs. 4-position) have been shown to influence the potency against various targets, including sigma receptors .

Case Studies and Research Findings

StudyFindings
Identified dual-action ligands effective in pain models via sigma-1 receptor modulation.
Demonstrated LSD1 inhibition with IC50 values indicating strong anticancer activity.
Explored the impact of structural modifications on receptor affinity, emphasizing the importance of the chloro group.

Properties

IUPAC Name

3-chloro-2-(piperidin-3-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-10-4-2-6-14-11(10)15-8-9-3-1-5-13-7-9/h2,4,6,9,13H,1,3,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWXFPVOABRKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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